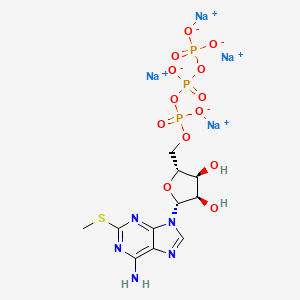

2-Methylthio-ATP tetrasodium

Beschreibung

BenchChem offers high-quality 2-Methylthio-ATP tetrasodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthio-ATP tetrasodium including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14N5Na4O13P3S |

|---|---|

Molekulargewicht |

641.20 g/mol |

IUPAC-Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

InChI-Schlüssel |

UEEFBRHXFDJPTA-KWIZKVQNSA-J |

Isomerische SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dawn of a Potent Purinergic Probe: A Technical History of 2-Methylthio-ATP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Universe of Purinergic Signaling

The journey to the discovery of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is intrinsically linked to the pioneering work in the field of purinergic signaling. In the mid-20th century, the scientific community began to recognize that adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, also played a critical role as an extracellular signaling molecule. This concept, championed by Geoffrey Burnstock, initially met with skepticism but gradually gained acceptance as evidence mounted for the existence of specific receptors for purines and pyrimidines.

The classification of these purinergic receptors into P1 (adenosine) and P2 (ATP/ADP) subtypes laid the groundwork for a more nuanced understanding of their physiological roles. The subsequent subdivision of P2 receptors into P2X (ionotropic) and P2Y (metabotropic) families further refined this classification. It was within this exciting and rapidly evolving landscape that the need for selective and potent agonists for these newly identified receptors became paramount. The development of synthetic analogs of ATP and ADP, such as 2-MeSATP, was a crucial step in dissecting the pharmacology and function of the various P2Y receptor subtypes.

The Genesis of 2-Methylthio-ATP: A Synthetic Milestone

The first synthesis and pharmacological characterization of 2-alkylthio analogues of adenosine 5'-diphosphate and 5'-triphosphate, including 2-MeSATP, were reported in the early 1980s. A pivotal 1982 paper by Cusack and Hourani detailed the synthesis of these compounds and their effects on human platelet aggregation. This work was instrumental in demonstrating that modifications at the 2-position of the adenine (B156593) ring could dramatically alter the potency and selectivity of these nucleotides for P2 receptors.

The synthesis of 2-alkylthio-ATP derivatives, as described in subsequent publications, generally involves a multi-step process. A common route starts with the commercially available 2-iodoadenosine. Through a cross-coupling reaction, the iodine atom at the 2-position is substituted with the desired alkylthio group. For 2-MeSATP, this involves the introduction of a methylthio (-SCH₃) group. Following the modification of the purine (B94841) ring, the nucleoside undergoes phosphorylation to yield the final 5'-triphosphate. This is typically achieved using a standard phosphorylation procedure, such as the Yoshikawa method, which employs phosphorus oxychloride and a phosphate (B84403) source in a suitable solvent. The resulting 2-MeSATP is then purified using techniques like ion-exchange chromatography.[1]

Pharmacological Profile: A Potent P2Y Receptor Agonist

2-MeSATP quickly emerged as a valuable pharmacological tool due to its high potency at several P2Y receptors, particularly the P2Y₁ receptor. Its increased stability compared to ATP, due to the methylthio substitution, made it a more reliable agonist in experimental settings. The following table summarizes key quantitative data on the potency of 2-MeSATP and its more stable diphosphate (B83284) analog, 2-MeSADP, at various human P2Y receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/pEC₅₀/Kᵢ) | Reference |

| 2-MeSATP | P2Y₁ | Inositol Phosphate Accumulation | EC₅₀ = 51 nM | [2] |

| 2-MeSATP | P2X₁ | Electrophysiology | EC₅₀ = 54 nM | [3] |

| 2-MeSATP | P2X₃ | Electrophysiology | EC₅₀ = 350 nM | [3] |

| 2-MeSADP | P2Y₁ | Inositol Phosphate Accumulation | pEC₅₀ = 8.29 | [4] |

| 2-MeSADP | P2Y₁₂ | cAMP Inhibition | EC₅₀ = 5 nM | [4] |

| 2-MeSADP | P2Y₁₃ | cAMP Inhibition | EC₅₀ = 19 nM | [4] |

Experimental Protocols: Unraveling the Mechanism of Action

The characterization of 2-MeSATP's pharmacological profile has been made possible through a variety of in vitro assays. Below are detailed methodologies for two key experiments used to assess the affinity and functional activity of 2-MeSATP.

Radioligand Binding Assay for P2Y₁ Receptor Affinity

This assay determines the binding affinity of 2-MeSATP for the P2Y₁ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line expressing the human P2Y₁ receptor (e.g., Sf9 or CHO cells).

-

Radioligand: [³H]2-MeSADP (a commonly used radioligand for P2Y₁).

-

Unlabeled 2-MeSATP (as the competitor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of unlabeled 2-MeSATP (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]2-MeSADP at a fixed concentration (usually near its Kd value).

-

50 µL of cell membrane preparation (containing 5-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled P2Y₁ antagonist) from the total binding. Plot the percentage of specific binding against the logarithm of the 2-MeSATP concentration to generate a competition curve. The IC₅₀ value (the concentration of 2-MeSATP that inhibits 50% of the specific binding of the radioligand) is then determined. The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[5][6][7]

Platelet Aggregation Assay for Functional Activity

This assay measures the ability of 2-MeSATP to induce platelet aggregation, a key physiological response mediated by P2Y₁ and P2Y₁₂ receptors.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

2-MeSATP stock solution.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

-

-

Assay Performance:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for at least 2 minutes with stirring.

-

Add a small volume (e.g., 50 µL) of the 2-MeSATP solution at the desired final concentration to the cuvette to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. A dose-response curve can be generated by testing a range of 2-MeSATP concentrations to determine the EC₅₀ value for platelet aggregation.[8][9][10]

Visualizing the Molecular Mechanisms

To better understand the biological context of 2-MeSATP's action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Caption: P2Y₁ Receptor Signaling Pathway Activated by 2-MeSATP.

Caption: Experimental Workflow of a Radioligand Binding Assay.

Conclusion: An Enduring Tool in Purinergic Research

The discovery and synthesis of 2-Methylthio-ATP marked a significant advancement in the study of purinergic signaling. Its high potency and relative stability compared to endogenous ligands provided researchers with an invaluable tool to probe the function of P2Y receptors, particularly the P2Y₁ subtype. The elucidation of its pharmacological properties through rigorous experimental methodologies has contributed significantly to our understanding of the physiological and pathological roles of these receptors, especially in hemostasis and thrombosis. As the field of purinergic drug discovery continues to evolve, the legacy of 2-MeSATP serves as a testament to the power of synthetic chemistry in unraveling the complexities of biological signaling pathways.

References

- 1. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylthioadenosine-5'-triphosphate | 43170-89-4 | NM72044 [biosynth.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylthio-ATP: A Technical Guide to its Non-Selective Agonist Activity at P2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), play a crucial role in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G protein-coupled receptors. 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of ATP that serves as a non-selective agonist at multiple P2 receptor subtypes. Its resistance to degradation by ectonucleotidases makes it a valuable tool for characterizing the physiological and pharmacological roles of these receptors. This technical guide provides a comprehensive overview of 2-MeSATP's interaction with P2 receptors, including quantitative data on its potency, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways.

Data Presentation: Potency of 2-MeSATP at P2 Receptors

The following tables summarize the potency of 2-MeSATP at various human P2X and P2Y receptor subtypes, presented as EC50 values (the concentration of agonist that gives half-maximal response).

| P2X Receptor Subtype | EC50 (nM) | Reference |

| P2X1 | 54 | [1][2] |

| P2X3 | 350 | [1][2] |

| P2Y Receptor Subtype | EC50 (nM) | Reference |

| P2Y1 | ~8 | [3] |

| P2Y2 | Inactive | [4] |

| P2Y11 | 13,800 | [5] |

Signaling Pathways

Activation of P2 receptors by 2-MeSATP initiates distinct downstream signaling cascades depending on the receptor subtype. P2X receptors are ion channels that mediate cation influx, while P2Y receptors are G protein-coupled receptors that activate various second messenger systems.

P2X Receptor Signaling

Upon binding of 2-MeSATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change that opens a central pore.[6] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the activation of calcium-dependent intracellular processes.[6]

Gq-Coupled P2Y Receptor Signaling (e.g., P2Y1)

P2Y1 receptors are coupled to the Gq family of G proteins.[3] Activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[3]

Gs-Coupled P2Y Receptor Signaling (e.g., P2Y11)

The P2Y11 receptor is unique in that it can couple to the Gs family of G proteins.[5][7] Upon activation by 2-MeSATP, Gs stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA) and other downstream effectors.[5][7]

Experimental Protocols

Calcium Mobilization Assay for P2Y Receptors

This protocol is designed to measure changes in intracellular calcium concentration in response to 2-MeSATP activation of Gq-coupled P2Y receptors using the fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the P2Y receptor of interest

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

2-MeSATP stock solution

-

Fluorescence microplate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

-

Cell Preparation:

-

Plate cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

-

On the day of the experiment, wash the cells once with HBSS.

-

-

Dye Loading:

-

Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 1-5 µM and 0.02%, respectively. Probenecid can be added to a final concentration of 2.5 mM to inhibit dye extrusion.[8][9]

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.[10]

-

Wash the cells twice with HBSS to remove extracellular dye.[10]

-

-

Agonist Stimulation and Data Acquisition:

-

Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.

-

Establish a baseline fluorescence reading by exciting at both 340 nm and 380 nm and measuring emission at 510 nm for a short period.

-

Add varying concentrations of 2-MeSATP to the wells and immediately begin recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Whole-Cell Patch Clamp for P2X Receptors

This protocol describes the whole-cell patch-clamp technique to record ion channel currents mediated by P2X receptors in response to 2-MeSATP.

Materials:

-

Cells expressing the P2X receptor of interest plated on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., aCSF containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2)[11]

-

Intracellular (pipette) solution (e.g., K-Gluconate based, containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2 with KOH)[11]

-

2-MeSATP stock solution

Procedure:

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[11]

-

-

Cell Patching:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Under microscopic guidance, approach a cell with the patch pipette and apply gentle positive pressure.

-

Upon contacting the cell, release the pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[12]

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[12]

-

-

Data Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply 2-MeSATP to the cell via a perfusion system and record the resulting inward currents.

-

Wash out the agonist to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the 2-MeSATP-evoked currents.

-

Construct a dose-response curve by applying a range of 2-MeSATP concentrations to determine the EC50.

-

Conclusion

2-MeSATP is an indispensable pharmacological tool for investigating the diverse roles of P2 receptors. Its broad agonist activity across both P2X and P2Y receptor families allows for the general probing of purinergic signaling pathways. However, its lack of selectivity necessitates the use of more specific agonists and antagonists, as well as molecular techniques such as receptor knockout or knockdown, to dissect the contributions of individual P2 receptor subtypes to a given physiological response. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating the complex world of purinergic signaling.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. news-medical.net [news-medical.net]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]

- 6. scbt.com [scbt.com]

- 7. Differential regulation of P2Y11 receptor-mediated signalling to phospholipase C and adenylyl cyclase by protein kinase C in HL-60 promyelocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Activation of P2Y1 and P2X1 Receptors by 2-MeS-ATP

This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental evaluation of 2-methylthioadenosine (B1229828) 5'-triphosphate (2-MeS-ATP) at two distinct purinergic receptors: the G protein-coupled P2Y1 receptor and the ligand-gated ion channel P2X1 receptor.

Introduction to P2Y1, P2X1, and 2-MeS-ATP

Extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) are crucial signaling molecules that mediate a wide array of physiological processes by activating purinergic P2 receptors. This family is broadly divided into two classes: P2Y receptors, which are G protein-coupled receptors (GPCRs), and P2X receptors, which are ligand-gated ion channels.[1][2]

-

P2Y1 Receptor: A Gq-coupled receptor primarily activated by ADP.[3] It plays a critical role in processes like platelet aggregation and neurotransmission.[4][5] Upon activation, it initiates a signaling cascade leading to the mobilization of intracellular calcium.[3]

-

P2X1 Receptor: A non-selective cation channel gated by ATP.[1][6] It is prominently expressed in smooth muscle and platelets.[7] Its activation leads to rapid membrane depolarization and calcium influx. A hallmark of the P2X1 receptor is its rapid activation and desensitization kinetics.[8]

-

2-MeS-ATP: A stable and potent synthetic analog of ATP. It is widely used as a pharmacological tool to study purinergic signaling. It acts as an agonist at both P2Y1 (often after enzymatic conversion to 2-MeS-ADP) and multiple P2X receptor subtypes, including P2X1.[9]

Signaling Pathways of Receptor Activation

P2Y1 Receptor Signaling Cascade

The P2Y1 receptor couples to the Gαq/11 family of G proteins.[3] While 2-MeS-ADP is the canonical high-potency agonist for P2Y1, 2-MeS-ATP also elicits activation, either directly as a partial agonist or following its hydrolysis to 2-MeS-ADP.[5][9] The activation sequence is as follows:

-

Agonist Binding: 2-MeS-ADP (or 2-MeS-ATP) binds to the P2Y1 receptor.

-

G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

PLCβ Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase Cβ (PLCβ).

-

IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10]

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response, such as platelet shape change.[3][4]

P2X1 Receptor Ion Channel Activation

The P2X1 receptor is a trimeric, ATP-gated, non-selective cation channel.[11][12] 2-MeS-ATP is a potent agonist for this receptor. The activation mechanism is direct and rapid:

-

Agonist Binding: Three molecules of 2-MeS-ATP bind to extracellular sites at the interfaces between the receptor subunits.[12]

-

Conformational Change: Agonist binding induces a rapid conformational change in the receptor protein.

-

Channel Opening: This conformational change opens a central ion pore that is permeable to cations, primarily Na+ and Ca2+.[6]

-

Ion Influx & Depolarization: The influx of positive ions causes a rapid depolarization of the cell membrane and an increase in intracellular Ca2+. This triggers cellular responses such as smooth muscle contraction or platelet activation.[1][6]

-

Desensitization: A key feature of the P2X1 receptor is its rapid desensitization. In the continued presence of 2-MeS-ATP, the channel closes within milliseconds to a few seconds, entering a refractory state from which it recovers slowly.[8][13]

Quantitative Data: Potency of 2-MeS-ATP

The potency of 2-MeS-ATP and related compounds varies between receptor subtypes. The following table summarizes key quantitative data from the literature.

| Compound | Receptor | Potency Metric | Value | Reference(s) |

| 2-MeS-ATP | P2X1 | pEC50 | 7.3 | [14] |

| EC50 | 54 nM | |||

| ATP | P2X1 | pEC50 | 7.3 | [14] |

| EC50 | 0.7 µM | [15] | ||

| 2-MeS-ADP | P2Y1 | pEC50 | 8.2 | [14] |

| Ki | 1.4 nM | [16] | ||

| 2-MeS-ATP | P2Y1 | Rank Potency | < 2-MeS-ADP | [5] |

| pD2 | 3.56 | [17] | ||

| ADP | P2Y1 | pEC50 | 5.1 | [14] |

| Ki | 486 nM | [16] | ||

| ATP | P2Y1 | Activity | Weak partial agonist | [5] |

pEC50 is the negative logarithm of the EC50 value. Ki is the inhibition constant from binding assays. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the activation of P2Y1 and P2X1 receptors by agonists like 2-MeS-ATP.

Intracellular Calcium Mobilization Assay (for P2Y1)

This functional assay measures the increase in cytosolic calcium following the activation of Gq-coupled receptors.

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y1 receptor in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Wash the cells and incubate them with a cell-permeable fluorescent Ca2+ indicator dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.[10][18]

-

Assay: Place the plate in a scanning fluorometer or a fluorescence plate reader equipped with an automated injector (e.g., FlexStation).[10]

-

Baseline Reading: Measure the baseline fluorescence for a set period.

-

Agonist Injection: Inject a solution of 2-MeS-ATP (or other agonists) into the wells.

-

Data Acquisition: Continuously record the fluorescence signal over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.[18]

-

Analysis: The peak fluorescence change is used to generate dose-response curves and calculate EC50 values.

Whole-Cell Patch-Clamp Electrophysiology (for P2X1)

This technique directly measures the ion flow through P2X1 channels upon activation.

Methodology:

-

Cell Preparation: Use cells expressing P2X1 receptors, either in primary culture or from a cell line.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing specific ion concentrations (e.g., KCl, EGTA, MgCl2, Na2-ATP).[19]

-

Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the patch of membrane under the pipette, achieving electrical and chemical access to the cell's interior.[20]

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV) using a patch-clamp amplifier.[20]

-

Agonist Application: Rapidly apply 2-MeS-ATP to the cell via a perfusion system. The rapid application is critical due to the fast desensitization of P2X1.[13]

-

Current Recording: Record the resulting inward membrane current, which represents the flow of cations through the opened P2X1 channels.[8]

-

Analysis: Analyze the current's amplitude, activation rate, and desensitization rate to characterize the receptor's properties.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand (like 2-MeS-ATP) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (P2Y1 or P2X1).

-

Incubation: In a multi-tube format, incubate the membranes with a fixed concentration of a high-affinity radiolabeled antagonist or agonist (e.g., [32P]MRS2500 for P2Y1).[5]

-

Competition: Add increasing concentrations of the unlabeled competitor ligand (2-MeS-ATP) to the incubation mixture.[5]

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand in the solution, typically by vacuum filtration through glass fiber filters.[16]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which can then be used to calculate the inhibition constant (Ki).

Platelet Aggregation Assay

This is a classic functional assay for studying platelet receptors, as both P2Y1 and P2X1 are involved in platelet activation.[1][21]

Methodology:

-

PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging fresh, anticoagulated whole blood at a low speed.[22]

-

Aggregometer Setup: Place a cuvette with PRP into a light transmission aggregometer. A stir bar ensures platelets remain suspended. The instrument is calibrated with PRP (0% transmission) and platelet-poor plasma (100% transmission).

-

Baseline Measurement: Record a stable baseline of light transmission through the PRP sample.

-

Agonist Addition: Add 2-MeS-ATP to the PRP cuvette to induce aggregation.

-

Monitoring Aggregation: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The instrument records this increase in light transmission over time.[22][23]

-

ATP Release (Optional): For lumi-aggregometry, a luciferin-luciferase reagent is added to the PRP. Upon platelet degranulation, released ATP reacts with the reagent to produce light, which is measured simultaneously as an indicator of dense granule secretion.[22][24]

-

Analysis: The maximum aggregation percentage and the initial slope of the aggregation curve are key parameters used to quantify the platelet response.

Conclusion

2-MeS-ATP serves as a valuable pharmacological tool for probing the function of purinergic systems. Its ability to activate two fundamentally different receptor types—the Gq-coupled P2Y1 receptor and the ionotropic P2X1 receptor—highlights the complexity of nucleotide signaling. Understanding the distinct signaling cascades, kinetics, and quantitative pharmacology of 2-MeS-ATP at these receptors is essential for researchers in physiology, pharmacology, and drug development aiming to modulate processes such as hemostasis, thrombosis, and smooth muscle function. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of these and other purinergic receptor ligands.

References

- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization of ATP-gated P2X1 receptor intracellular termini in apo and desensitized states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Role of P2Y1 purinoceptor in ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. resources.tocris.com [resources.tocris.com]

- 15. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. P2Y(1) receptor activation enhances the rate of rat pinealocyte-induced extracellular acidification via a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. blogs.rsc.org [blogs.rsc.org]

- 22. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. scispace.com [scispace.com]

An In-depth Technical Guide to the Biochemical Properties of 2-Methylthio-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine (B1229828) 5'-triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine (B11128) 5'-triphosphate (ATP) that has become an invaluable tool in the study of purinergic signaling. As a selective agonist for several P2Y receptor subtypes, 2-MeS-ATP plays a critical role in elucidating the physiological and pathological functions of these receptors, particularly in the contexts of platelet aggregation, neurotransmission, and inflammation. This technical guide provides a comprehensive overview of the biochemical properties of 2-MeS-ATP, including its receptor pharmacology, metabolic stability, and its application in key experimental assays.

Receptor Pharmacology

2-MeS-ATP is a potent agonist at several P2Y family G protein-coupled receptors (GPCRs), most notably the P2Y1, P2Y12, and P2Y13 subtypes, which are all activated by the endogenous ligand adenosine 5'-diphosphate (ADP).[1][2] The methylthio group at the 2-position of the adenine (B156593) ring generally confers increased potency and resistance to degradation by ectonucleotidases compared to ATP and ADP.[1]

Quantitative Data on Receptor Potency

The following tables summarize the potency of 2-MeS-ATP and its closely related analog, 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), at various human P2Y receptor subtypes. The data is presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, which are common measures of agonist potency.

Table 1: Potency of 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) at Human P2Y Receptors

| Receptor Subtype | Agonist | Potency (EC50) | Reference |

| P2Y1 | 2-MeS-ATP | 8 nM | [3] |

| P2Y11 | 2-MeS-ATP | 13.8 µM | [3] |

| P2Y13 | 2-MeS-ATP | 0.45 µM | [4] |

Table 2: Potency of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) at Human P2Y Receptors

| Receptor Subtype | Agonist | Potency (EC50 / pEC50) | Reference |

| P2Y1 | 2-MeS-ADP | pEC50 = 8.29 | [5] |

| P2Y6 | 2-MeS-ADP | pEC50 = 5.75 | [5] |

| P2Y12 | 2-MeS-ADP | 5 nM | [5] |

| P2Y13 | 2-MeS-ADP | 19 nM | [5] |

Metabolic Stability

Signaling Pathways

2-MeS-ATP exerts its biological effects by activating specific G protein-coupled P2Y receptors, which in turn initiate intracellular signaling cascades. The most well-characterized of these are the pathways downstream of P2Y1 and P2Y12 receptors, particularly in platelets.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins.[9] Activation of this pathway by 2-MeS-ATP leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10] In platelets, this signaling cascade is responsible for shape change and the initiation of a weak and reversible aggregation.[11]

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to Gi proteins.[12] Upon activation by 2-MeS-ATP (or more potently by 2-MeS-ADP), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the Gβγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[12][13] These signaling events, in concert with P2Y1 signaling, lead to the amplification and stabilization of platelet aggregation.[12]

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Protocols

2-MeS-ATP is a standard reagent in a variety of in vitro and in vivo assays designed to probe purinergic signaling. Below are detailed methodologies for some of the key experiments.

Platelet Aggregation Assay

This assay measures the ability of an agonist like 2-MeS-ATP to induce the clumping of platelets, a critical step in thrombosis.

Methodology:

-

Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer) from red and white blood cells.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with a stir bar containing the adjusted PRP into an aggregometer.

-

Establish a baseline reading.

-

Add 2-MeS-ATP to the cuvette at the desired final concentration.

-

Record the change in light transmittance over time as platelets aggregate. The aggregometer software will generate an aggregation curve.

-

Caption: Platelet Aggregation Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

-

Cell Culture: Culture cells expressing the P2Y receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor) in a suitable multi-well plate.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Remove the cell culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

-

Wash: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a solution of 2-MeS-ATP at the desired concentration into each well.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Caption: Calcium Mobilization Assay Workflow.

Conclusion

2-Methylthio-ATP is a powerful and versatile pharmacological tool for the investigation of purinergic signaling. Its high potency at specific P2Y receptors and enhanced metabolic stability make it an ideal agonist for a wide range of in vitro and in vivo studies. This guide has provided a detailed overview of its biochemical properties, including its receptor pharmacology, metabolic characteristics, and its application in key experimental assays. The provided data and protocols serve as a valuable resource for researchers in academia and the pharmaceutical industry who are working to unravel the complexities of purinergic signaling and to develop novel therapeutics targeting P2Y receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hymanlab.org [hymanlab.org]

- 7. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]

- 8. Distinct kinetics for nucleotide hydrolysis in lymphocytes isolated from blood, spleen and cervical lymph nodes: Characterization of ectonucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Invalid URL [utotc.technologypublisher.com]

An In-depth Technical Guide to 2-Methylthio-ATP in Purinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic receptors. Among the diverse range of synthetic nucleotide analogs, 2-Methylthio-ATP (2-MeSATP) has emerged as a critical pharmacological tool for the investigation of P2Y receptors, a major class of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of 2-MeSATP, its biochemical properties, receptor selectivity, and its application in key experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize 2-MeSATP in the study of purinergic signaling.

Core Principles of 2-Methylthio-ATP Action

2-MeSATP is a stable analog of ATP that acts as an agonist at several P2Y and P2X purinergic receptor subtypes.[1] Its resistance to degradation by ectonucleotidases, which rapidly hydrolyze ATP, makes it a more reliable and potent tool for in vitro and in vivo studies. The methylthio group at the 2-position of the adenine (B156593) ring significantly influences its interaction with purinergic receptors, conferring a distinct selectivity profile compared to the endogenous ligand ATP.

Data Presentation: Receptor Selectivity Profile

The utility of 2-MeSATP as a research tool is defined by its affinity (Ki) and potency (EC50) at various purinergic receptor subtypes. The following tables summarize quantitative data from multiple studies to provide a comparative overview of the selectivity of 2-MeSATP and its closely related analog, 2-Methylthio-ADP (2-MeSADP).

| Receptor Subtype | Ligand | Species | Ki (nM) |

| P2Y1 | 2-MeSATP | Human | 5700 ± 400[2] |

| P2Y12 | 2-MeSADP | Human | - |

| P2Y13 | 2-MeSADP | Human | - |

| P2X1 | NF 110 | Rat | 82[3] |

| P2X3 | NF 110 | Rat | 36[3] |

Table 1: Binding Affinities (Ki) of 2-MeSATP and Related Compounds at Purinergic Receptors. Note: Data for 2-MeSATP Ki values are limited; values for related compounds are provided for context.

| Receptor Subtype | Ligand | Species | EC50/pEC50 |

| P2Y1 | 2-MeSATP | Human | 8 nM[4] |

| P2Y1 | 2-MeSADP | Human | pEC50 = 8.29[5] |

| P2Y2 | 2-MeSATP | Human | Inactive[4] |

| P2Y6 | 2-MeSADP | Rat | pEC50 = 5.75[5] |

| P2Y11 | 2-MeSATP | Human | - |

| P2Y12 | 2-MeSADP | Human | 5 nM[5] |

| P2Y13 | 2-MeSATP | Human | 450 nM[6] |

| P2Y13 | 2-MeSADP | Human | 19 nM[5] |

| P2X1 | 2-MeSATP | Rat | 54 nM[3] |

| P2X3 | 2-MeSATP | Rat | 350 nM[3] |

Table 2: Potency (EC50/pEC50) of 2-MeSATP and 2-MeSADP at Purinergic Receptors.

Signaling Pathways

2-MeSATP elicits its cellular effects by activating distinct downstream signaling cascades upon binding to specific P2Y receptors. The primary signaling pathways for the most sensitive P2Y receptors are detailed below.

P2Y1 Receptor Signaling

The P2Y1 receptor is a Gq/11-coupled receptor.[7] Activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

References

- 1. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Effects of 2-MeS-ATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and widely utilized synthetic analog of adenosine (B11128) triphosphate (ATP). It serves as a valuable pharmacological tool for investigating the P2 purinergic receptor family, a group of cell surface receptors activated by extracellular nucleotides. 2-MeS-ATP exhibits agonist activity at several P2Y and P2X receptor subtypes, making it instrumental in dissecting the complex signaling cascades that govern a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the downstream effects initiated by 2-MeS-ATP, with a focus on its interaction with P2Y receptors. It includes detailed signaling pathways, summaries of quantitative data, and relevant experimental protocols to support researchers in the fields of pharmacology, cell biology, and drug development.

P2Y Receptor Activation by 2-MeS-ATP

2-MeS-ATP is primarily recognized as an agonist for the P2Y receptor subfamily, which are G-protein-coupled receptors (GPCRs). Its highest affinity is for the P2Y1, P2Y12, and P2Y13 subtypes, all of which are preferentially activated by adenine (B156593) nucleotides. While it is a potent agonist, it is noteworthy that in some experimental systems with low receptor expression, or when preparations are contaminated with its ADP derivative, 2-MeS-ATP has been reported to act as a competitive antagonist at the P2Y1 receptor.[1][2][3] The thioether substitution at the 2-position of the adenine ring generally confers high potency at these receptors.[4] The activation of these distinct P2Y receptor subtypes by 2-MeS-ATP initiates divergent downstream signaling cascades, leading to a wide array of cellular responses.

Downstream Signaling Pathways

P2Y1 Receptor Pathway: Gq/11-PLC-Ca2+ Mobilization

The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[5][6] Activation of the P2Y1 receptor by 2-MeS-ATP initiates a well-defined signaling cascade that culminates in the mobilization of intracellular calcium.

-

G-Protein Activation: Binding of 2-MeS-ATP to the P2Y1 receptor induces a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[7]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme, phospholipase C-β (PLCβ).[5][8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens the channels, causing a rapid release of stored Ca2+ into the cytoplasm.[8][9]

-

Protein Kinase C (PKC) Activation: The increase in cytosolic Ca2+, in concert with the membrane-bound DAG, activates various isoforms of Protein Kinase C (PKC).[5][9] Activated PKC then phosphorylates a multitude of substrate proteins, leading to downstream cellular effects such as smooth muscle contraction, platelet shape change, and modulation of gene expression.[10][11]

P2Y12 Receptor Pathway: Gi-Adenylyl Cyclase Inhibition & PI3K Activation

The P2Y12 receptor, predominantly expressed on platelets and microglia, is coupled to the inhibitory G-protein, Gi.[6][12] Its activation by 2-MeS-ATP leads to a decrease in cyclic AMP (cAMP) and activation of the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for platelet aggregation and immune cell modulation.

-

Gi-Protein Activation: 2-MeS-ATP binding to the P2Y12 receptor causes the dissociation of the Gi protein into Gαi and Gβγ subunits.

-

Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to the second messenger cyclic AMP (cAMP). Lower cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of its target proteins, such as the vasodilator-stimulated phosphoprotein (VASP) in platelets.

-

PI3K Activation: Concurrently, the free Gβγ subunits can activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt/PKB Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B or PKB). This recruitment to the membrane leads to the phosphorylation and activation of Akt.

-

Cellular Responses: The combination of decreased cAMP/PKA signaling and increased PI3K/Akt signaling culminates in various cellular responses, most notably the conformational activation of the integrin αIIbβ3 on platelets, leading to platelet aggregation and thrombus formation.

P2Y13 Receptor Pathway: Diverse Gi-Mediated Effects

The P2Y13 receptor is another ADP-preferring receptor that couples primarily to Gi proteins, sharing the canonical pathway of adenylyl cyclase inhibition with P2Y12. However, research indicates a more versatile signaling profile for P2Y13, with coupling to other G-proteins and activation of distinct downstream pathways in different cellular contexts.

-

Canonical Gi Pathway: Similar to P2Y12, 2-MeS-ATP activation of P2Y13 leads to Gi-mediated inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

-

MAPK Pathway Activation: The P2Y13 receptor can trigger the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This can occur through various mechanisms, often involving the Gβγ subunits and recruitment of scaffolding proteins.

-

PI3K/Akt/GSK3 Axis: P2Y13 signaling has been shown to engage the PI3K/Akt pathway, similar to P2Y12. A key downstream target of Akt in this context is Glycogen Synthase Kinase 3 (GSK3), which is inhibited upon phosphorylation by Akt. This axis is implicated in neuroprotection and metabolic regulation.[5]

-

Alternative G-Protein Coupling: In some systems, the P2Y13 receptor has been shown to couple to Gs or Gq proteins, leading to stimulation of adenylyl cyclase or PLC, respectively, demonstrating its signaling plasticity.[5]

Summary of Quantitative Data

The potency of 2-MeS-ATP varies between receptor subtypes and the experimental system used. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Receptor Subtype | Species/System | Value | Reference(s) |

| EC50 | Human P2Y1 | Recombinant | 8 nM | [4] |

| EC50 | Rat P2X1 | Recombinant | 54 nM | [13] |

| EC50 | Rat P2X3 | Recombinant | 350 nM | [13] |

| Ki | Human P2Y1 | Jurkat Cells | 5.7 µM | [2] |

| Ki | Rat P2Y1 | Brain Endothelial Cells | 36.5 µM | [2] |

Note: EC50 (Half maximal effective concentration) values indicate agonist potency, while Ki (Inhibition constant) values in this context reflect antagonist potency, highlighting the dual roles reported for 2-MeS-ATP at the P2Y1 receptor.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

A primary downstream effect of 2-MeS-ATP, particularly via the P2Y1 receptor, is the mobilization of intracellular calcium. This is commonly measured using fluorescent Ca2+ indicators.

Objective: To quantify the change in cytosolic free calcium concentration in response to 2-MeS-ATP stimulation.

Materials:

-

Cells expressing the target P2Y receptor (e.g., 1321N1 astrocytoma cells, primary hepatocytes).[1][6]

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Indo-1 AM).[14]

-

Pluronic F-127.[15]

-

HEPES-Buffered Saline (HBS) or other appropriate physiological buffer.

-

2-MeS-ATP stock solution.

-

A fluorescence microplate reader with automated injectors or a flow cytometer.[14]

-

96-well, black, clear-bottom microplates.

Methodology:

-

Cell Culture: Seed cells into 96-well plates to achieve 80-90% confluency on the day of the experiment.[14]

-

Dye Loading:

-

Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in aqueous media.[15][16]

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the dye loading buffer to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal time and temperature should be determined empirically for the specific cell type.[14]

-

-

De-esterification:

-

After incubation, remove the dye solution and wash the cells twice with HBS to remove any extracellular dye.

-

Add fresh HBS (optionally containing probenecid, which inhibits organic anion transporters to prevent dye leakage) and incubate for an additional 20-30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the active dye inside the cells.[14]

-

-

Measurement:

-

Place the plate into the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

For a ratiometric dye like Fura-2, set the instrument to measure fluorescence emission (e.g., at 510 nm) while alternating between two excitation wavelengths: ~340 nm (for Ca2+-bound dye) and ~380 nm (for Ca2+-free dye).[14][17]

-

Record a stable baseline fluorescence for several cycles (e.g., 30-60 seconds).

-

Using the instrument's injector, add a specific concentration of 2-MeS-ATP to the wells.

-

Continue to record the fluorescence signal for several minutes to capture the transient and/or sustained phases of the Ca2+ response.[6]

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., F340/F380 for Fura-2).

-

The change in this ratio over time is proportional to the change in intracellular Ca2+ concentration.[17]

-

Data can be normalized to the baseline fluorescence to compare responses across different wells and experiments.

-

References

- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of protein kinase cascades in the heart by hypertrophic G protein-coupled receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges [mdpi.com]

- 13. resources.tocris.com [resources.tocris.com]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methylthio-ATP Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine-5'-triphosphate (2-MeS-ATP) tetrasodium (B8768297) salt is a potent and relatively stable analog of adenosine (B11128) triphosphate (ATP). It functions as a non-selective agonist for P2 purinoceptors, with notable activity at P2Y and P2X receptor subtypes.[1] Its enhanced stability compared to ATP makes it a valuable tool in studying purinergic signaling pathways involved in numerous physiological processes, including neurotransmission, inflammation, and platelet aggregation.[2] These notes provide detailed protocols for the preparation of 2-MeS-ATP stock solutions for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of use in experimental design, the key quantitative data for 2-Methylthio-ATP tetrasodium salt are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 641.2 g/mol | [1] |

| Formula | C₁₁H₁₄N₅Na₄O₁₃P₃S | [3] |

| Purity | ≥95% - ≥98% (HPLC) | [3] |

| Solubility in Water | 40 mg/mL (62.38 mM) | [1] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |

| Appearance | White solid | [4] |

| Storage of Solid | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of 2-Methylthio-ATP tetrasodium salt in water.

Materials:

-

2-Methylthio-ATP tetrasodium salt (solid powder)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm sterile syringe filter (optional, for cell culture applications)

-

Ultrasonic water bath (recommended for enhancing solubility)[1]

Procedure:

-

Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially if the solution will be used for cell culture.

-

Weighing the Compound: Carefully weigh the desired amount of 2-Methylthio-ATP tetrasodium salt. To prepare 1 mL of a 10 mM stock solution, you will need 6.412 mg of the compound (based on a molecular weight of 641.2 g/mol ).

-

Dissolution:

-

Add the weighed powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of nuclease-free water. For a 10 mM solution, if you weighed 6.412 mg, add 1 mL of water.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

-

-

Enhancing Solubility (if necessary): If the compound does not fully dissolve, sonication in an ultrasonic water bath for a few minutes is recommended to aid dissolution.[1]

-

Sterile Filtration (Optional): For applications requiring sterile conditions, such as cell-based assays, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[5]

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1][5]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

-

Visualizations

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing a 2-MeS-ATP stock solution.

Signaling Pathway: 2-MeS-ATP Activation of P2Y Receptors

Caption: Simplified P2Y receptor signaling pathway activated by 2-MeS-ATP.

References

- 1. 2-Methylthio-ATP tetrasodium | P2-receptor agonist | TargetMol [targetmol.com]

- 2. Buy 2-Methylthio ATP tetrasodium (EVT-10895812) [evitachem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-METHYLTHIOADENOSINE TRIPHOSPHATE TETRASODIUM | 43170-89-4 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for 2-Methylthio-ATP (2-MeSATP) in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylthioadenosine (B1229828) triphosphate (2-MeSATP) is a potent analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist at several purinergic receptors. It is a valuable pharmacological tool for studying the roles of these receptors in various physiological and pathophysiological processes. Unlike its parent compound ATP, 2-MeSATP is resistant to degradation by most ectonucleotidases, which provides a more stable and sustained receptor activation in vitro. This document provides detailed application notes, experimental protocols, and key data for the use of 2-MeSATP in laboratory settings.

Receptor Profile and Selectivity

2-MeSATP is primarily known as an agonist for P2Y1 and several P2X receptors. However, it is crucial to distinguish its activity from the related compound 2-methylthioadenosine diphosphate (B83284) (2-MeSADP), which is a highly potent agonist for P2Y1, P2Y12, and P2Y13 receptors.[1][2] Commercial preparations of 2-MeSATP may contain traces of 2-MeSADP, which can influence experimental outcomes.[3] Researchers should ensure the purity of their 2-MeSATP stock.

While some studies have questioned whether the P2Y1 agonist activity of 2-MeSATP is solely due to contamination with 2-MeSADP, several reports have confirmed that 2-MeSATP is a direct agonist at the P2Y1 receptor, albeit sometimes less potent than 2-MeSADP.[3][4] Additionally, 2-MeSATP is a potent agonist at multiple P2X receptors, including P2X1 and P2X3.[5]

Data Presentation: Effective Concentrations

The effective concentration of 2-MeSATP varies depending on the receptor subtype, the cell type, and the specific assay being performed. The following tables summarize reported EC50 values and working concentrations from various in vitro studies.

Table 1: EC50 Values of 2-MeSATP at Purinergic Receptors

| Receptor Subtype | Cell Type / System | Assay | EC50 Value | Reference |

| P2Y1 | Human 1321N1 Astrocytoma Cells | Inositol (B14025) Phosphate Accumulation | 51 nM | [6] |

| P2Y1 | Rat Hepatocytes | Glycogen Phosphorylase Activation | ~20 nM | [7][8] |

| P2Y (unspecified) | Brain Capillary Endothelial Cells | Intracellular Ca2+ Increase | 27 nM | [9] |

| P2X1 | - | - | 54 nM | [5] |

| P2X3 | - | - | 350 nM | [5] |

Table 2: Exemplary Working Concentrations of 2-MeSATP in In Vitro Assays

| Application | Cell Type | Concentration Range | Notes | Reference |

| Calcium Influx Studies | Primary Rat Arcuate Nucleus Neurons | 1 µM | Used to induce calcium influx. | [6] |

| Calcium Mobilization | Cultured Rat Conjunctival Goblet Cells | 100 nM - 10 µM | To measure increases in cytosolic free calcium. | [10] |

Signaling Pathways

Activation of P2Y and P2X receptors by 2-MeSATP initiates distinct downstream signaling cascades.

-

P2Y1 Receptor: As a Gq-protein coupled receptor (GPCR), its activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

P2X Receptors: These are ligand-gated ion channels. The binding of 2-MeSATP causes the channel to open, leading to a rapid influx of cations, primarily Na+ and Ca2+, which depolarizes the cell membrane and increases cytosolic calcium concentration.[5]

Diagram: 2-MeSATP Signaling Pathways

Caption: Signaling pathways activated by 2-MeSATP binding.

Experimental Protocols

Protocol 1: Preparation of 2-MeSATP Stock Solution

This protocol describes the preparation of a concentrated stock solution of 2-MeSATP, which can be diluted to the desired working concentration for various experiments.

Materials:

-

2-Methylthioadenosine triphosphate (sodium salt) powder

-

Nuclease-free water or appropriate buffer (e.g., Tris, HEPES)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate Required Mass: Determine the mass of 2-MeSATP powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight provided by the manufacturer (e.g., 553.28 g/mol for the free acid) to perform the calculation.

-

Weighing: Carefully weigh the calculated amount of 2-MeSATP powder in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of nuclease-free water or buffer to the tube. For example, to make 1 mL of a 10 mM stock, add 1 mL of solvent to 5.53 mg of 2-MeSATP (adjust based on the actual molecular weight of the salt form).

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Purity: As noted previously, contamination with 2-MeSADP is a potential issue. If receptor selectivity is critical, HPLC purification of the 2-MeSATP solution may be necessary, or the use of a certified high-purity source is recommended.[3]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general workflow for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to 2-MeSATP stimulation using a fluorescent calcium indicator.

Materials:

-

Cultured cells expressing the target receptor (e.g., 1321N1 astrocytoma cells, primary neurons).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

2-MeSATP working solutions (prepared by diluting the stock solution in buffer).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Seed cells onto a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: a. Prepare the dye loading solution by diluting the calcium indicator (e.g., Fura-2 AM) in HBSS to the final working concentration (typically 1-5 µM). b. Add a small amount of Pluronic F-127 (0.02-0.05%) to aid in dye solubilization. c. Remove the cell culture medium from the wells and add the dye loading solution. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells two or three times with warm HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few cycles.

-

Stimulation: Add the 2-MeSATP working solution to the wells. The plate reader's injection system can be used for precise timing.

-

Data Acquisition: Immediately after adding the agonist, begin measuring the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use excitation at ~494 nm and measure emission at ~516 nm.

-

Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration. Calculate the peak response over baseline for each concentration of 2-MeSATP to generate a dose-response curve and determine the EC50 value.

Diagram: Experimental Workflow for Calcium Assay

Caption: Workflow for a 2-MeSATP-induced calcium mobilization assay.

Considerations for Drug Development

-

Target Validation: 2-MeSATP is a useful tool for validating P2Y1 and specific P2X receptors as potential drug targets in disease models. Its stability makes it a reliable agonist for screening and profiling activities.

-

Assay Development: The protocols described here can be adapted for high-throughput screening (HTS) to identify novel antagonists or modulators of P2Y1 or P2X receptors.

-

Selectivity Profiling: When developing antagonists, 2-MeSATP can be used as the stimulating agonist to test the potency and selectivity of candidate compounds at different purinergic receptors.

-

Off-Target Effects: Due to its activity at both P2Y and P2X receptors, it is important to consider potential off-target effects when interpreting data. Using selective antagonists for each receptor subtype can help dissect the specific contributions of each receptor to the observed cellular response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes: Utilizing 2-Methylthio-ATP in Calcium Mobilization Assays

Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist for several purinergic receptors, particularly subtypes of the P2Y receptor family.[1] P2Y receptors are G protein-coupled receptors (GPCRs) that play crucial roles in numerous physiological processes. Several P2Y subtypes (e.g., P2Y1, P2Y2, P2Y11) couple to the Gq/11 family of G proteins.[2] Activation of this signaling cascade leads to a transient increase in intracellular calcium concentration ([Ca2+]i), a fundamental event in cellular signaling.

Calcium mobilization assays are a cornerstone of GPCR research and drug discovery, providing a robust and high-throughput method to functionally assess receptor activation.[3][4] By using a selective agonist like 2-MeSATP, researchers can probe the activity of specific P2Y receptors, screen for novel antagonists or allosteric modulators, and characterize the pharmacology of target cells.

Principle of the Assay

The assay quantifies the activation of Gq-coupled P2Y receptors. The binding of 2-MeSATP to the receptor triggers a conformational change, activating the associated Gq protein. This initiates a signaling cascade that results in the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum (ER).[3][5][6] This rapid and transient increase in cytosolic Ca2+ is detected using a fluorescent indicator dye that exhibits a significant change in fluorescence intensity upon binding to calcium.[7] The change in fluorescence is directly proportional to the amount of mobilized calcium and thus reflects the extent of receptor activation.

P2Y Receptor Signaling Pathway

The activation of Gq-coupled P2Y receptors by 2-MeSATP initiates a well-defined signaling pathway leading to calcium release.

-

Agonist Binding: 2-MeSATP binds to the extracellular domain of the P2Y receptor.

-

Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

IP3 Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (a ligand-gated Ca2+ channel) on the membrane of the endoplasmic reticulum. This binding opens the channel, allowing the rapid efflux of stored Ca2+ into the cytoplasm.[3][5]

Quantitative Data: Potency of 2-MeSATP and Related Agonists

The potency of 2-MeSATP and its close analog 2-MeSADP varies across different purinergic receptor subtypes. This selectivity is critical for designing experiments to probe specific receptor functions. The half-maximal effective concentration (EC50) is a standard measure of agonist potency.

| Agonist | Receptor Target | Species | EC50 / pEC50 | Reference |

| 2-MeSATP | P2Y1 | Human | 51 nM | [8] |

| 2-MeSATP | P2X1 | Rat | 54 nM | [9] |

| 2-MeSATP | P2X3 | Rat | 350 nM | [9] |

| 2-MeSADP | P2Y1 | Human | pEC50 = 8.29 (~5.1 nM) | [10][11] |

| 2-MeSADP | P2Y12 | Human | 5 nM | [10][11] |

| 2-MeSADP | P2Y13 | Human | 19 nM | [10][11] |

| 2-MeSADP | P2Y13 | Mouse | 6.2 nM | [10][11] |

Note: pEC50 is the negative logarithm of the EC50 value in molar concentration. 2-MeSADP is the diphosphate (B83284) analog of 2-MeSATP and is also a highly potent P2Y agonist.

Detailed Experimental Protocol

This protocol provides a method for measuring 2-MeSATP-induced calcium mobilization in cultured cells using a fluorescent plate reader.

Materials and Reagents

-

Cells: A cell line endogenously or recombinantly expressing a Gq-coupled P2Y receptor (e.g., CHO-K1, HEK293, 1321N1 astrocytoma cells).

-

2-MeSATP: Tetrasodium salt, stored as a stock solution at -80°C.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12).

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

-